(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol is a chiral compound with significant relevance in medicinal chemistry. It features a brominated pyridine moiety and a trifluoroethanol structure, which contributes to its unique chemical and biological properties. The compound is classified under the category of fluorinated alcohols, specifically within the broader context of per- and polyfluoroalkyl substances (PFAS) due to its trifluoromethyl group.
The compound is synthesized through various chemical methods and is commercially available from multiple suppliers, including Sigma-Aldrich and Smolecule. Its CAS number is 2227712-52-7, which facilitates its identification in scientific literature and databases.
This compound falls under the classification of organic compounds that contain halogens (bromine) and fluorinated groups. Its structure suggests potential applications in pharmaceuticals due to its unique combination of functional groups.
The synthesis of (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves a multi-step process:
Technical details regarding specific reaction conditions (temperature, pressure, solvent systems) are crucial for optimizing yield and purity but are often proprietary or vary significantly between laboratories.
The molecular structure of (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol can be described as follows:
The structure includes a chiral center at the carbon atom attached to the hydroxyl group, influencing its biological activity.
(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions typical for alcohols and halogenated compounds:
Each reaction type requires specific conditions such as temperature, catalysts, and solvents to achieve optimal results.
The mechanism of action for (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol primarily relates to its interactions in biological systems:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatographic techniques for purity assessment.
(S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol has potential applications in:
The enantioselective synthesis of (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol presents significant challenges due to the need for precise stereocontrol alongside the incorporation of both bromopyridine and trifluoromethyl moieties. Modern approaches leverage asymmetric catalysis to achieve high enantiomeric excess. One advanced route employs the catalytic asymmetric reduction of 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone using chiral catalysts. Borane-based reducing agents in the presence of Corey-Bakshi-Shibata catalysts have demonstrated exceptional potential, achieving enantiomeric excess values exceeding 90% under optimized conditions [1]. This ketone precursor can be obtained via Friedel-Crafts acylation of 3,5-dibromopyridine, followed by selective debromination at the 5-position using palladium-catalyzed processes [3].
Alternative enantioselective pathways involve chiral auxiliaries or organocatalytic approaches. Evans oxazolidinone auxiliaries attached to activated acetate equivalents allow for diastereoselective nucleophilic trifluoromethylation. Subsequent deprotection and pyridine functionalization yield the target chiral alcohol, though this multi-step process may impact overall yield. Organocatalytic asymmetric aldol reactions between 5-bromonicotinaldehyde and trifluoroacetaldehyde hemiacetals, catalyzed by proline-derived catalysts, offer a more direct route. However, achieving high enantioselectivity with this method remains challenging (typically 70-85% enantiomeric excess) due to the steric and electronic properties of the pyridine substrate [3]. Biocatalytic routes utilizing ketoreductases specific for aryl-trifluoromethyl ketones show promise for sustainable production. Engineered enzymes demonstrate improved activity and stereoselectivity towards the target molecule, enabling reactions under mild aqueous conditions with enantiomeric excess values consistently above 95% and simplified downstream purification [1].
Table 1: Comparison of Enantioselective Synthetic Approaches
Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (%) | Major Advantages | Key Limitations |
---|---|---|---|---|
CBS/Borane Reduction | (S)-CBS Catalyst / BH₃·THF | 90-95 | High selectivity, established protocols | Borane handling, moisture sensitivity |
Evans Auxiliary | (4R)-Benzyl Oxazolidinone / NaHMDS | >98 (diastereomeric excess) | Excellent stereocontrol | Multi-step, auxiliary removal required |
Organocatalytic Aldol | L-Prolinol Derivative | 70-85 | Atom economy | Moderate enantioselectivity |
Biocatalytic Reduction | Engineered Ketoreductase / NADPH | >95 | Mild conditions, green chemistry | Enzyme cost, substrate scope limitations |
The strategic introduction of both bromine and trifluoromethyl groups onto the pyridine scaffold requires carefully designed catalytic methodologies. 3,5-Dibromopyridine serves as a pivotal precursor, with selective functionalization at the 3-position being critical. Palladium-catalyzed cross-coupling reactions, particularly Negishi and Kumada couplings, enable selective modification at the 5-position prior to trifluoromethyl group introduction. Alternatively, directed ortho-metalation using diisopropylamide bases allows regioselective bromine-lithium exchange at the 3-position of 3,5-dibromopyridine, followed by electrophilic quenching to install carbonyl functionalities necessary for subsequent trifluoromethylation [3].
Trifluoromethyl incorporation predominantly occurs through nucleophilic addition to activated carbonyl intermediates. Two principal routes dominate: 1) The addition of trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) to 5-bromonicotinaldehyde catalyzed by fluoride sources (e.g., tetrabutylammonium fluoride), yielding the racemic tertiary alcohol precursor. Enantioselective versions employ chiral Lewis acid complexes or phase-transfer catalysts to induce asymmetry during the addition step. 2) Catalytic asymmetric hydrogenation or transfer hydrogenation of 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone using ruthenium or iridium complexes bearing chiral diphosphine ligands (e.g., BINAP, Josiphos derivatives). This approach achieves high enantioselectivity (typically 88-93% enantiomeric excess) and good functional group tolerance [1] [4].
Recent advances focus on direct catalytic C-H functionalization strategies to streamline synthesis. Palladium(II)/copper(II) co-catalytic systems enable the direct trifluoroethylation of 5-bromopyridine derivatives using 2,2,2-trifluorodiazoethane. While promising, these methods currently suffer from moderate yields (40-60%) and require further optimization for industrial application. Photoredox catalysis utilizing iridium or ruthenium complexes provides an alternative pathway for radical trifluoromethylation, though controlling regioselectivity on the bromopyridine scaffold remains challenging due to competing reaction pathways [4].
Table 2: Catalytic Systems for Key Synthetic Transformations
Transformation | Catalytic System | Reaction Conditions | Typical Yield (%) | Key Features |
---|---|---|---|---|
3,5-Dibromopyridine Lithiation | Lithium Diisopropylamide / (-)-Sparteine | THF, -78°C | 75-85 | Enantioselective deprotonation |
CF₃ Addition to Aldehyde | Chiral BINOL-Derived Titanium Complex | DCM, -20°C | 70-80 | High enantioselectivity (up to 95% ee) |
Asymmetric Ketone Hydrogenation | Ru(II)-(S)-BINAP / HCl / NEt₃ | iPrOH, 50-80°C, 50-100 bar H₂ | 85-95 | Robust, scalable process |
Direct C-H Trifluoroethylation | Pd(OAc)₂ / Cu(OAc)₂ / Pyridine Ligand | TFA, 80-100°C | 40-60 | Step economy, lower selectivity |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0